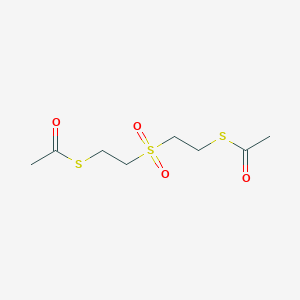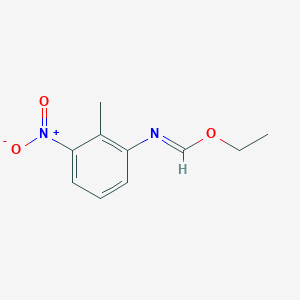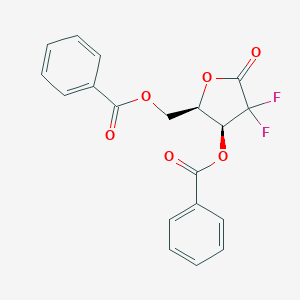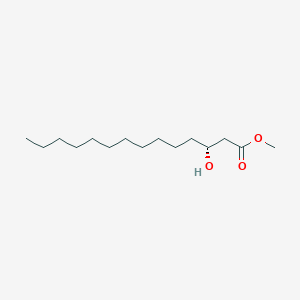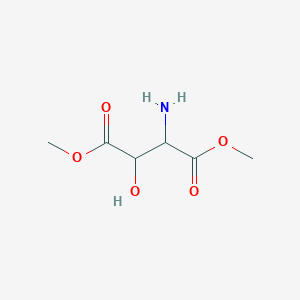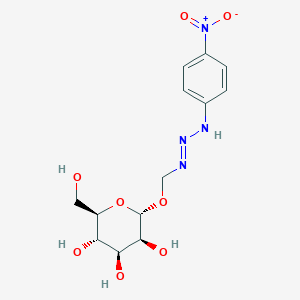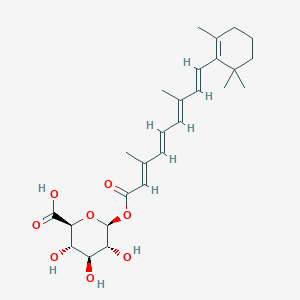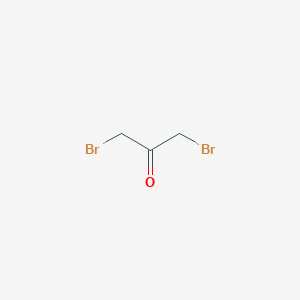
1,3-二溴丙酮
描述
Synthesis Analysis
The synthesis of 1,3-dibromoacetone can be achieved through several methods, including the bromination of acetone derivatives. A notable approach involves the use of glycerol 1,3-dichlorohydrin as a precursor, where it undergoes trans-bromination and subsequent oxidation and hydroxylation steps, yielding 1,3-dibromoacetone in moderate yields (da Silva et al., 2020).
Molecular Structure Analysis
The molecular structure of 1,3-dibromoacetone, similar to its analogs, has been explored using various analytical techniques. For instance, the molecular structure and conformation of related compounds like 1,3-dihydroxyacetone have been thoroughly investigated through gas-phase electron diffraction and theoretical calculations, providing insights into the bond lengths, angles, and conformations relevant to 1,3-dibromoacetone as well (Dorofeeva et al., 2007).
Chemical Reactions and Properties
1,3-Dibromoacetone participates in various chemical reactions, including its reaction with 2-aminoazaheterocycles, forming quaternary salts and leading to cyclization to imidazoazines and imidazoazoles containing a bromomethyl group. This reactivity is significant for synthesizing compounds with potential biological activity (Kovalenko et al., 2002).
Physical Properties Analysis
The physical properties of 1,3-dibromoacetone, including its boiling point, melting point, and solubility in various solvents, are essential for its handling and application in synthetic chemistry. While specific studies on 1,3-dibromoacetone's physical properties are limited, related compounds' investigations provide a basis for understanding its behavior in different chemical environments.
Chemical Properties Analysis
1,3-Dibromoacetone's chemical properties, such as its reactivity towards nucleophiles and its role as a precursor in synthesizing various organic compounds, are well-documented. Its ability to undergo reactions that form complex molecular structures is of particular interest in organic synthesis and pharmaceutical chemistry. The expeditious syntheses to pharmochemicals, including 1,3-dibromoacetone from glycerol derivatives, highlight its utility in producing valuable chemical entities (da Silva et al., 2020).
科学研究应用
合成泛素化组蛋白类似物:1,3-二溴丙酮已被用于一锅法合成方法,用于创建泛素化组蛋白类似物。这种方法对研究核小体结构和功能(Chu et al., 2020)非常有效。
糖衍生物的合成:用于合成二羟基丙酮磷酸和溴丙酮磷酸,这对于糖衍生物的合成和作为三磷酸异构酶的抑制剂(Gefflaut et al., 1997)非常重要。
代谢和遗传工程:通过代谢和遗传工程,可以增加微生物细胞中1,3-二羟基丙酮的产量。这对化妆品、药品和食品产品(Sun et al., 2010)非常有益。
纯中间季铵盐的分离:该化合物有助于从其与2-氨基偶氮杂环的反应中分离纯中间季铵盐,从而形成含溴甲基的咪唑啉和咪唑(Kovalenko et al., 2002)。
醛和酮转化为二硫醚:1,3-二溴丙酮用于将各种醛和酮转化为二硫醚,展示了醛和酮之间的化学选择性(Liu et al., 2003)。
细菌产量的高通量筛选:使用1,3-二溴丙酮开发了一种用于筛选产生1,3-二羟基丙酮的细菌的高通量筛选方法。这种方法对于菌株分离和减少化妆品行业生产成本(Hu & Zheng, 2009)非常有效。
生物活性化合物的合成:用于合成从苯乙酮中取代的2-基亚甲基-1,3-噁硫醚,这些化合物是潜在的生物活性化合物(Samuel et al., 2007)。
作用机制
Target of Action
1,3-Dibromoacetone primarily targets 2-aminoazines and 2-aminoazoles . These targets play a crucial role in various biological processes, including the synthesis of imidazoheterocycles, which are important in medicinal chemistry .
Mode of Action
The compound interacts with its targets through a series of reactions. When 1,3-dibromoacetone reacts with 2-aminoazines and 2-aminoazoles, it forms intermediate quaternary salts . These intermediates then undergo cyclization to form the corresponding imidazoazines and imidazoazoles containing a bromomethyl group .
Biochemical Pathways
The affected biochemical pathway involves the cyclization of intermediate quaternary salts to form imidazoazines and imidazoazoles . This process is significant as it leads to the formation of imidazoheterocycles, which are key structures in many biologically active compounds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is soluble in acetone, chloroform, dichloromethane, and methanol
Result of Action
The result of 1,3-Dibromoacetone’s action is the formation of imidazoazines and imidazoazoles . These compounds, which contain a bromomethyl group, are formed through the cyclization of intermediate quaternary salts . The formation of these compounds is significant as they are key structures in many biologically active compounds .
安全和危害
属性
IUPAC Name |
1,3-dibromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQKDSXCDXHLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061156 | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoacetone | |
CAS RN |
816-39-7 | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromoacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,3-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dibromoacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9T6SLA83G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



